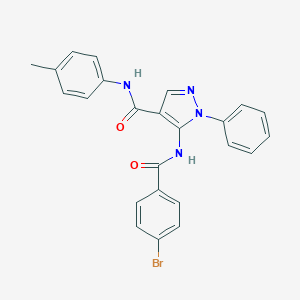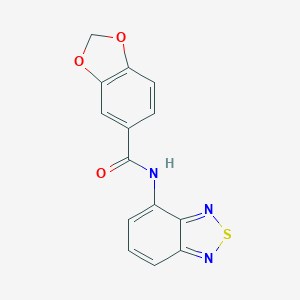
5-(4-BROMOBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Bromobenzamido Group: This step involves the reaction of the pyrazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromobenzamido group, potentially converting it to an amine.
Substitution: The bromine atom in the bromobenzamido group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: : It may have potential as a biochemical probe or as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: : The compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: : It may find applications in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-BROMOBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromobenzamido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate .
- 2-(4-methylphenyl)-2-oxoethyl 3-(4-bromobenzamido)benzoate .
- 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride .
Uniqueness
- The presence of the pyrazole ring and the specific substitution pattern in 5-(4-BROMOBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H19BrN4O2 |
|---|---|
Molecular Weight |
475.3g/mol |
IUPAC Name |
5-[(4-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C24H19BrN4O2/c1-16-7-13-19(14-8-16)27-24(31)21-15-26-29(20-5-3-2-4-6-20)22(21)28-23(30)17-9-11-18(25)12-10-17/h2-15H,1H3,(H,27,31)(H,28,30) |
InChI Key |
YAIVUZNZTDOIRC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504896.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B504900.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B504901.png)
![N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B504903.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B504905.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide](/img/structure/B504906.png)
![2-(4-chlorophenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B504907.png)
![5-nitro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B504908.png)
![N-{3-[(2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B504909.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B504914.png)
![3-bromo-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B504916.png)
![3,4,5-triethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B504917.png)
![2-(4-methoxyphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B504918.png)

